

Technical Guide to the ^1H NMR Spectrum of 3-Bromomethylpyridine Hydrobromide

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Compound of Interest

Compound Name: 3-Bromomethylpyridine hydrobromide

Cat. No.: B1337984

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ^1H NMR spectrum of **3-bromomethylpyridine hydrobromide**. The document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and a logical visualization of the proton relationships within the molecule. This guide is intended to assist researchers in the identification, characterization, and quality control of this important chemical intermediate.

Data Presentation

The ^1H NMR spectrum of **3-bromomethylpyridine hydrobromide** is characterized by signals corresponding to the protons of the pyridinium ring and the bromomethyl group. Due to the hydrobromide salt form, the pyridine nitrogen is protonated, leading to a significant downfield shift of the ring protons compared to the free base. The electron-withdrawing nature of the pyridinium ring and the bromine atom further influences the chemical shifts.

Based on established principles of NMR spectroscopy and data from related pyridinium compounds, the expected ^1H NMR data for **3-bromomethylpyridine hydrobromide** is summarized in the table below.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
H-2	~8.9	Singlet (or narrow doublet)	-	1H
H-6	~8.8	Doublet	~5-6	1H
H-4	~8.4	Doublet of triplets (or dt)	~8, ~1.5	1H
H-5	~7.9	Doublet of doublets (or dd)	~8, ~5-6	1H
-CH ₂ Br	~4.8	Singlet	-	2H
N-H	Variable (broad)	Singlet	-	1H

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and may exchange with residual water, leading to a broad signal or no observable peak.

Experimental Protocols

A standard protocol for acquiring the ¹H NMR spectrum of **3-bromomethylpyridine hydrobromide** is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of **3-bromomethylpyridine hydrobromide** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for organic salts due to its excellent solvating power. Deuterium oxide (D₂O) or methanol-d₄ can also be used.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

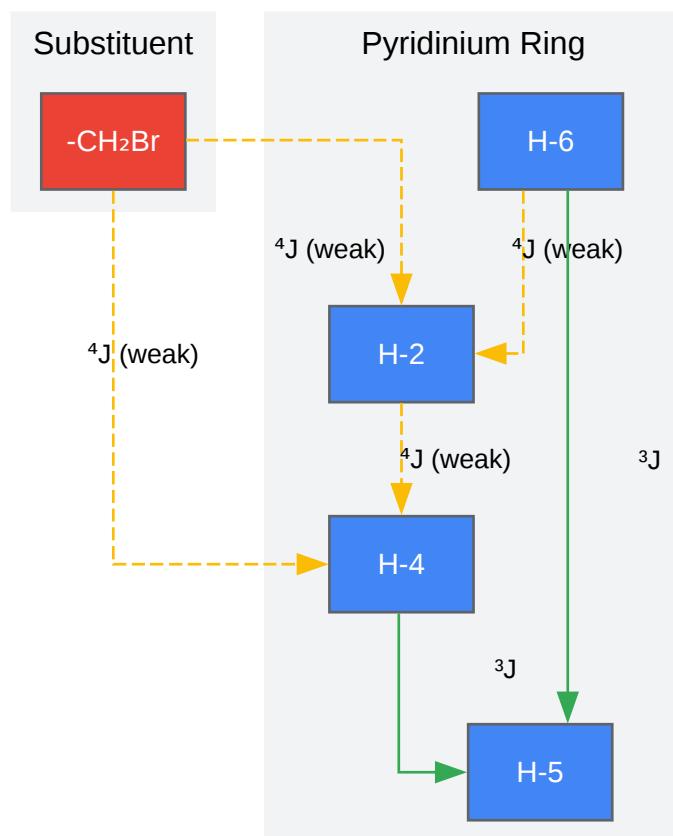
- Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Solvent: Select the appropriate deuterated solvent used for sample preparation (e.g., DMSO- d_6).
- Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is typically sufficient.
 - Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
 - Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

- The signals are integrated to determine the relative number of protons.
- Coupling constants are measured from the splitting patterns of the multiplets.

Mandatory Visualization

The following diagram illustrates the logical relationships and through-bond coupling interactions between the non-equivalent protons in the **3-bromomethylpyridine hydrobromide** molecule.

Proton Connectivity in 3-Bromomethylpyridinium



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Caption: Logical relationships and coupling pathways for protons in **3-bromomethylpyridine hydrobromide**.

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